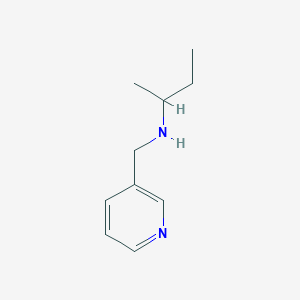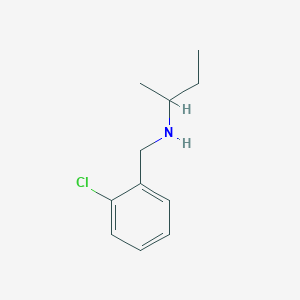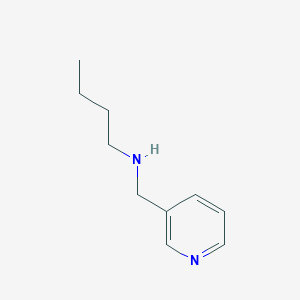
N-Cbz-pyrazole-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-Cbz-pyrazole-1-carboxamidine, also known as benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate, is a complex organic compound. It’s known that pyrazole derivatives are widely used in drug synthesis studies and form the main core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs .
Mode of Action
It’s known that it’s used as a guanidinylation reagent, particularly for electron-deficient and hindered amines . This suggests that it may interact with its targets by introducing a guanidinium group.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and soluble in methanol and chloroform , which could influence its bioavailability.
Result of Action
This compound is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that the molecular and cellular effects of the compound’s action are related to the synthesis of this alkaloid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-pyrazole-1-carboxamidine typically involves the reaction of pyrazole-1-carboxamidine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the protection of the carboxamidine group by the Cbz groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-pyrazole-1-carboxamidine can undergo various chemical reactions, including:
Substitution Reactions: The Cbz groups can be removed under acidic or basic conditions to yield the free pyrazole-1-carboxamidine.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in peptide synthesis.
Common Reagents and Conditions
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used to remove the Cbz groups.
Coupling: Reagents such as carbodiimides (e.g., EDCI) and bases (e.g., DIPEA) are used in coupling reactions to form peptide bonds.
Major Products Formed
Deprotection: Removal of the Cbz groups yields pyrazole-1-carboxamidine.
Coupling: Formation of peptide-linked pyrazole derivatives.
Scientific Research Applications
N-Cbz-pyrazole-1-carboxamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of guanidine derivatives and peptide mimetics.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic guanidine-containing natural products.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Another protected pyrazole-1-carboxamidine with tert-butoxycarbonyl (Boc) groups instead of Cbz groups.
1H-Pyrazole-1-carboxamidine: The unprotected form of the compound, which lacks the Cbz groups.
Uniqueness
N-Cbz-pyrazole-1-carboxamidine is unique due to its Cbz protection, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.
Properties
CAS No. |
152120-62-2 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
benzyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |
InChI Key |
BXUMISWXFKCEIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/N=C(\N)/N2C=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)


![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)


![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)






